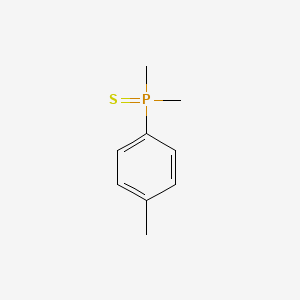
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and two methyl groups. This compound is part of a broader class of organophosphorus compounds, which are widely studied for their unique chemical properties and applications in various fields, including catalysis and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is favored due to its versatility and efficiency .
Industrial Production Methods
Industrial production of such compounds often employs large-scale reactions using similar synthetic routes. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphine to its corresponding oxide.
Reduction: Reduction reactions can revert oxidized forms back to the phosphine.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and conditions such as elevated temperatures and the presence of catalysts are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Applications De Recherche Scientifique
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s unique properties make it a subject of study in biochemical research, particularly in enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug design and development.
Mécanisme D'action
The mechanism by which Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl(1-pyrenyl)phosphine
- Diallylphenylphosphine
- Tris(2-methoxy-5-vinylphenyl)phosphine
Uniqueness
Dimethyl(4-methylphenyl)sulfanylidene-lambda~5~-phosphane is unique due to its specific structural features, such as the presence of a sulfur atom bonded to the phosphorus center. This structural aspect imparts distinct reactivity and stability, differentiating it from other tertiary phosphines .
Propriétés
Numéro CAS |
54844-87-0 |
|---|---|
Formule moléculaire |
C9H13PS |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
dimethyl-(4-methylphenyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H13PS/c1-8-4-6-9(7-5-8)10(2,3)11/h4-7H,1-3H3 |
Clé InChI |
ZBKNFTUTNIIAHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)P(=S)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


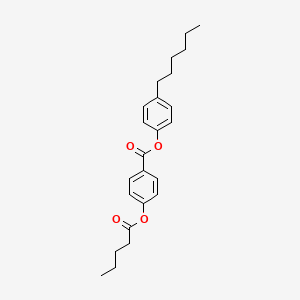

![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)

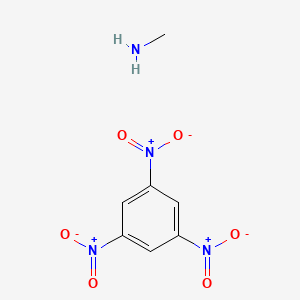
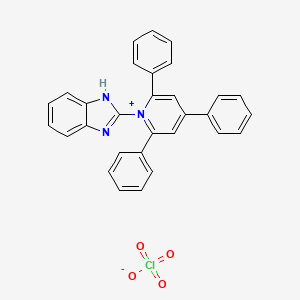
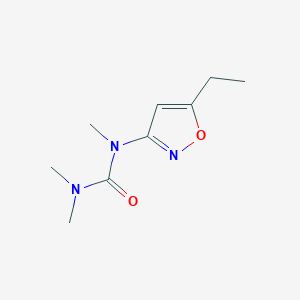
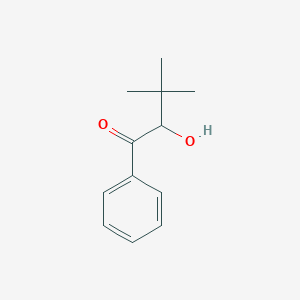
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)

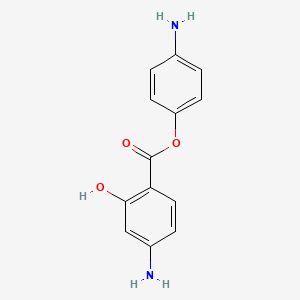
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
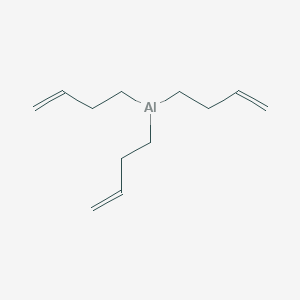
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
